molecular formula C22H20N2O B12395053 N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide

N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide

Cat. No.: B12395053
M. Wt: 328.4 g/mol
InChI Key: HNKLJSLPSPDIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide is an organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to an aminophenyl moiety, and a phenylbenzamide backbone. It has garnered interest due to its potential use in medicinal chemistry, particularly in the development of imaging agents and therapeutic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide typically involves multiple steps. One common method starts with the protection of aniline using a Troc group, followed by deprotection with hydrogen chloride to yield the intermediate compound. This intermediate is then subjected to reductive amination with cyclopropanealdehyde to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminophenyl moiety, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Mechanism of Action

The mechanism of action of N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide involves its interaction with molecular targets such as lysine-specific demethylase 1 (LSD1). By binding irreversibly to LSD1, it inhibits the enzyme’s activity, leading to increased methylation of histone H3 lysine 4 (H3K4). This modification affects gene transcription and can potentially reverse epigenetic dysregulation associated with various neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide stands out due to its specific interaction with LSD1 and its potential use as a PET imaging agent. Its unique structure allows for selective binding and inhibition of LSD1, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C22H20N2O/c23-21-14-20(21)17-10-12-19(13-11-17)24-22(25)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-13,20-21H,14,23H2,(H,24,25)

InChI Key

HNKLJSLPSPDIEF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.